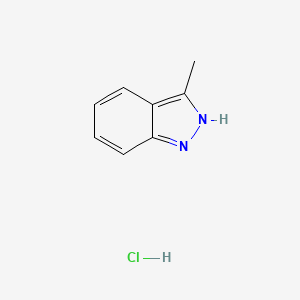

3-methyl-1H-indazole hydrochloride

Description

Significance of the Indazole Nucleus in Chemical and Biological Sciences

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in the fields of chemical and biological sciences. nih.govresearchgate.net Although rarely found in nature, synthetic indazole derivatives have garnered significant attention due to their versatile chemical reactivity and broad spectrum of biological activities. mdpi.comtandfonline.comaustinpublishinggroup.com The unique chemical and biological characteristics of the indazole scaffold have made it a "privileged structure" in medicinal chemistry, serving as a foundational core for numerous therapeutic agents. pnrjournal.com

Role of Indazole Derivatives as Important Intermediates in Organic Synthesis

Indazole and its derivatives are valuable building blocks and versatile intermediates in organic synthesis. ijsdr.org Their unique chemical properties and the presence of two nitrogen atoms in the pyrazole ring allow for a variety of chemical transformations, making them key precursors for the synthesis of more complex heterocyclic systems. researchgate.netchemicalbook.com The development of new synthetic methodologies for the indazole scaffold is a significant focus in drug discovery and materials science. benthamdirect.combohrium.com

Recent advancements in synthetic organic chemistry have provided efficient catalyst-based approaches, including the use of transition metals and acid-base catalysis, to construct the indazole core with high efficiency and selectivity. benthamdirect.combohrium.com These methods have enabled the creation of a wide array of indazole derivatives and analogs, facilitating their application in the development of pharmaceutical products and other organic molecules. benthamdirect.combohrium.com For instance, 3-methyl-1H-indazole is a key intermediate in the synthesis of various other indazole compounds, such as 3-methyl-1H-indazol-5-amine and 3-methyl-5-nitro-1H-indazole. chemicalbook.com The synthesis of 3-methyl-1H-indazole itself can be achieved through a multi-step process starting from acetophenone. google.com

Overview of Pharmacological Relevance of the Indazole Scaffold

The indazole scaffold is of great pharmacological importance, forming the basic structure of a large number of compounds with potential therapeutic value. nih.govtandfonline.com Indazole-containing derivatives have demonstrated a wide range of biological activities, making them a focal point in medicinal chemistry research. mdpi.comresearchgate.net These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. researchgate.netnih.govnih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. mdpi.com This structural diversity has been exploited to develop drugs targeting a variety of biological pathways and conditions. tandfonline.com For example, several indazole-based drugs have been approved by the FDA and are currently on the market for treating various diseases, including cancer and chemotherapy-induced nausea. pnrjournal.comnih.gov

The following table provides a summary of the diverse pharmacological activities associated with the indazole scaffold:

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation and Pain |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-HIV | Virology |

| Antiarrhythmic | Cardiovascular Diseases |

| Neuroprotective | Neurological Disorders |

Research Context and Scope Pertaining to 3-Methyl-1H-Indazole Hydrochloride within Contemporary Medicinal Chemistry

Within the broader context of indazole research, 3-methyl-1H-indazole hydrochloride serves as a specific and important subject of investigation. As a derivative of the core indazole structure, it is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemicalbook.com The hydrochloride salt form often enhances the solubility and stability of the compound, making it more suitable for use in research and development.

The research scope for 3-methyl-1H-indazole hydrochloride in contemporary medicinal chemistry is focused on its role as a precursor for novel bioactive compounds. google.com For example, it has been used in the synthesis of novel 3-methyl-1H-indazole derivatives that have been evaluated for their antibacterial activity against strains like Bacillus subtilis and Escherichia coli. chemicalbook.com Furthermore, research has explored its potential anti-inflammatory properties and its ability to inhibit the histamine (B1213489) H3 receptor, suggesting possible applications in treating inflammatory diseases and certain eye conditions. chemicalbook.com

The synthesis of 3-methyl-1H-indazole itself has been a subject of optimization studies to improve yield and facilitate large-scale production, highlighting its importance as a starting material. google.com The following table outlines some of the key research applications and findings related to 3-methyl-1H-indazole and its derivatives.

| Research Area | Key Findings and Applications |

| Organic Synthesis | Serves as an intermediate for preparing compounds like 3-methyl-1H-indazol-5-amine and 3-methyl-5-nitro-1H-indazole. chemicalbook.com |

| Antibacterial Activity | Derivatives have shown activity against Bacillus subtilis and Escherichia coli. chemicalbook.com |

| Anti-inflammatory Research | Investigated for its potential anti-inflammatory properties. chemicalbook.com |

| Receptor Inhibition | Shown to inhibit the histamine H3 receptor. chemicalbook.com |

Propriétés

IUPAC Name |

3-methyl-2H-indazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-7-4-2-3-5-8(7)10-9-6;/h2-5H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJHAACXOJAAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258640-45-7 | |

| Record name | 3-methyl-2H-indazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Targets and Molecular Mechanisms of 3 Methyl 1h Indazole and Its Derivatives

Anticancer Mechanisms and Target Inhibition

The anticancer properties of 3-methyl-1H-indazole derivatives are primarily attributed to their ability to inhibit specific molecular targets that are crucial for the growth and survival of cancer cells. These mechanisms include the disruption of epigenetic reading processes and the blockade of essential kinase signaling pathways.

Bromodomain-Containing Protein 4 (BRD4) Inhibition

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine (B10760008) residues on histones. genscript.comnih.gov Its activity is linked to the transcription of several oncogenes, making it a prime therapeutic target in oncology. genscript.comnih.gov

A series of novel 3-methyl-1H-indazole derivatives have been designed and synthesized to selectively inhibit the first bromodomain (BD1) of BRD4. genscript.comnih.gov Through structure-based optimization and virtual screening, several compounds have been identified that exhibit strong affinity and potent inhibitory activity against BRD4-BD1. genscript.comnih.gov For instance, compounds such as 9d, 9u, and 9w have shown significant inhibitory potential against BRD4-BD1, which is critical for their anticancer effects. genscript.comnih.gov The interaction of these derivatives with the BRD4-BD1 binding pocket effectively displaces the natural ligand, thereby preventing the recruitment of transcriptional machinery.

Inhibitory Activity of 3-Methyl-1H-Indazole Derivatives against BRD4-BD1

| Compound | BRD4-BD1 IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) in MV4;11 cells |

| 9d | 3.55 | 0.98 |

| 9u | Not specified | 0.49 |

| 9w | Not specified | 0.55 |

The inhibition of BRD4 by 3-methyl-1H-indazole derivatives leads to the downregulation of key oncogenes that are under its transcriptional control. genscript.comnih.gov BRD4 is known to promote the expression of tumor-promoting genes such as c-Myc, Nuclear Factor-kappa B (NF-κB), and B-cell lymphoma 2 (Bcl-2). genscript.comnih.govresearchgate.net Research has demonstrated that treatment with these derivatives, particularly compound 9d, effectively suppresses the expression of the c-Myc protein, a downstream target of BRD4. genscript.comnih.gov The downregulation of these oncogenes disrupts essential cancer cell processes, including proliferation, survival, and inflammation, thereby contributing to the anticancer activity of these compounds. rsc.orgucl.ac.uk

Kinase Inhibition Profiles

In addition to their epigenetic-modulating activities, derivatives of the indazole scaffold have been investigated for their ability to inhibit various protein kinases that are critical components of oncogenic signaling pathways.

The ERK/MAPK signaling pathway is a central regulator of cell proliferation and is frequently hyperactivated in a wide range of human tumors due to mutations in upstream components like Ras and BRAF. epo.org Indazole derivatives have been identified as potent inhibitors of ERK1/2. epo.orgpdbj.org These compounds function by blocking the kinase activity of ERK1/2, which in turn prevents the phosphorylation of numerous downstream substrates involved in cell cycle progression and transcriptional activation. epo.org The development of dual-mechanism ERK inhibitors from a pyrrolidine (B122466) series, which includes indazole moieties, has shown promise in overcoming poor pharmacokinetic properties while maintaining excellent kinase selectivity. pdbj.org

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. mdpi.combenthamdirect.com Indazole-based derivatives have been developed as potent inhibitors of FGFR kinases. mdpi.comnih.gov Through fragment-led de novo design and molecular hybridization strategies, several series of 1H-indazole derivatives have been synthesized and shown to inhibit FGFR1-3 with IC₅₀ values ranging from the low micromolar to nanomolar concentrations. mdpi.comfrontiersin.org For example, one study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. mdpi.com Further optimization led to the discovery of an indazole derivative, 9u, which exhibited an even more potent FGFR1 inhibitory activity with an IC₅₀ of 3.3 nM. nih.gov These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing receptor dimerization and subsequent activation of downstream signaling pathways. nih.gov

Inhibitory Activity of Indazole Derivatives against FGFR1

| Compound | FGFR1 IC₅₀ |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 | 15.0 nM mdpi.com |

| Indazole derivative 9u | 3.3 nM nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine (1) | 100 nM benthamdirect.com |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers. google.com The 3-amino-5-substituted indazole scaffold has proven to be a valuable starting point for the development of ALK inhibitors. mdpi.com Through targeted synthesis and evaluation, a series of 3-aminoindazole derivatives were developed, leading to the identification of highly potent inhibitors. mdpi.com

One notable derivative, entrectinib, demonstrated significant inhibitory activity against ALK with an IC50 value of 12 nM. mdpi.com This compound, along with others in its class, highlights the potential of the 3-methyl-1H-indazole core in designing effective ALK-targeted therapies. mdpi.comrsc.orgnih.gov

Bcr-Abl Inhibition (Wild Type and Mutant)

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). nih.gov While first-generation inhibitors like imatinib (B729) are effective, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has driven the search for new therapeutic agents. nih.gov Researchers have synthesized and evaluated a series of 1H-indazol-3-amine derivatives for their activity against both wild-type Bcr-Abl and the T315I mutant. mdpi.com

One of the most potent compounds identified in these studies demonstrated comparable potency to imatinib against the wild-type Bcr-Abl and also inhibited the T315I mutant and K562 leukemia cancer cells. mdpi.com Docking studies indicated that this compound binds to the wild-type Bcr-Abl in a manner similar to imatinib. mdpi.com Further optimization led to the discovery of AKE-72, a diarylamide 3-aminoindazole, which is a potent pan-Bcr-Abl inhibitor, including the T315I mutant. nih.govtandfonline.com AKE-72 exhibited IC50 values of < 0.5 nM and 9 nM against wild-type Bcr-Abl and the T315I mutant, respectively. nih.govtandfonline.com

Table 1: Inhibitory Activity of 3-Methyl-1H-Indazole Derivatives against Bcr-Abl

| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) |

| Compound 89 | Bcr-Abl (Wild Type) | 0.014 | K562 | 6.50 |

| Bcr-Abl (T315I Mutant) | 0.45 | |||

| AKE-72 | Bcr-Abl (Wild Type) | < 0.0005 | Ba/F3 (native Bcr-Abl) | Potent Inhibition |

| Bcr-Abl (T315I Mutant) | 0.009 | Ba/F3 (T315I mutant) | Potent Inhibition | |

| K-562 | GI50 < 0.01 |

Data sourced from multiple studies. mdpi.comnih.govtandfonline.com

Akt Kinase Inhibition and Analog-Sensitive Approaches

The serine/threonine kinase Akt (also known as protein kinase B or PKB) is a central node in cell signaling pathways that govern cell growth, survival, and metabolism. ucsf.edunih.gov Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers. nih.gov Consequently, Akt has become a prime target for cancer drug development. nih.govresearchgate.net

Indazole-based compounds have been developed as potent, ATP-competitive, and reversible inhibitors of Akt. researchgate.net An analog-sensitive approach has also been employed to create highly selective inhibitors. ucsf.edunih.gov This strategy involves engineering a mutant version of Akt with a modified active site that accommodates a specifically designed inhibitor, which does not bind to the wild-type kinase. ucsf.edunih.gov This has led to the development of compounds like 3-IB-PP1, which shows high potency and selectivity for analog-sensitive Akt1. ucsf.edunih.gov

Further structure-activity relationship (SAR) studies have led to the discovery of indazole-pyridine analogs with sub-nanomolar potency against Akt. nih.govacs.org For instance, inhibitor 37c was identified with an IC50 of 0.6 nM against Akt and an improved selectivity profile. nih.govacs.org

Table 2: Potency of Indazole-Based Akt Inhibitors

| Inhibitor | Target | IC50 (nM) |

| Compound 7 | Akt | 14 |

| Inhibitor 37c | Akt | 0.6 |

| 3-IB-PP1 | Akt1-as1 | 18 |

| Akt1-as2 | 28 | |

| Akt1-wt | >10,000 |

Data sourced from multiple studies. ucsf.edunih.govnih.govacs.org

Multi-Target Receptor Tyrosine Kinase (RTK) Inhibition

Many 3-methyl-1H-indazole derivatives have demonstrated inhibitory activity against a range of receptor tyrosine kinases (RTKs), making them attractive candidates for multi-targeted cancer therapies. mdpi.comresearchgate.netsci-hub.se This approach can be beneficial in overcoming the complexity and heterogeneity of cancer, where multiple signaling pathways are often dysregulated. sci-hub.se

For example, ABT-869 is a potent inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. researchgate.net Other indazole derivatives have shown inhibitory activity against fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), and VEGFR-2. mdpi.com The 1H-indazole-3-amine scaffold has been identified as a key "hinge binding group" that contributes to the broad-spectrum kinase inhibitory activity of these compounds. sci-hub.se

Apoptosis Induction and Cell Cycle Modulation

In addition to direct enzyme inhibition, 3-methyl-1H-indazole derivatives can exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. nih.govresearchgate.net

Influence on Bcl2 Family Members

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. semanticscholar.org A delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the fate of a cell. semanticscholar.org Several studies have shown that 3-methyl-1H-indazole derivatives can shift this balance towards apoptosis.

For instance, treatment of cancer cells with certain indazole derivatives has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net This alteration in the Bax/Bcl-2 ratio is a key event in the induction of mitochondria-mediated apoptosis. nih.gov

Modulation of the p53/MDM2 Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. nih.gov The activity of p53 is tightly regulated by its negative regulator, MDM2. nih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. nih.gov

Small molecules that can disrupt the p53-MDM2 interaction are being investigated as a therapeutic strategy to reactivate p53 function. nih.govbohrium.com Certain 1H-indazole-3-amine derivatives have been shown to modulate the p53/MDM2 pathway. nih.govresearchgate.net For example, compound 6o was found to induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl-2 family members and influencing the p53/MDM2 pathway in a concentration-dependent manner. nih.govresearchgate.net Western blot analysis has confirmed that treatment with such compounds can lead to an increase in p53 protein expression and a decrease in MDM2 levels. nih.govresearchgate.net

Immunomodulatory and Anti-Inflammatory Activities

Derivatives of 3-methyl-1H-indazole have demonstrated significant immunomodulatory and anti-inflammatory properties through various mechanisms. These include the blockade of critical ion channels involved in the immune response and interactions with key enzymes in the inflammatory cascade.

A crucial mechanism underlying the immunomodulatory effects of certain indazole derivatives is the blockade of Calcium-Release Activated Calcium (CRAC) channels. mdpi.comtandfonline.com These channels are pivotal for calcium signaling in various non-excitable cells, including mast cells and T lymphocytes, and their activation is a critical step in the initiation and propagation of the immune response. mdpi.comscispace.com

Research has shown that specific indazole-3-carboxamides are potent blockers of CRAC channels, thereby inhibiting the influx of extracellular calcium into mast cells. mdpi.comtandfonline.com The influx of calcium is a primary trigger for mast cell degranulation and the release of pro-inflammatory mediators. mdpi.comscispace.com Structure-activity relationship (SAR) studies have highlighted that the regiochemistry of the amide linker at the 3-position of the indazole ring is critical for this inhibitory activity. For instance, indazole-3-carboxamide 12d was found to actively inhibit calcium influx with a sub-micromolar IC₅₀ value, whereas its reverse amide isomer was inactive even at significantly higher concentrations. mdpi.comtandfonline.com

The inhibition of CRAC channels by these derivatives directly impacts the downstream signaling pathways that are dependent on sustained intracellular calcium levels. scispace.com This includes the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is essential for the transcription of various cytokine genes. nih.gov

By blocking calcium influx, indazole-3-carboxamide derivatives effectively stabilize mast cell function. mdpi.comtandfonline.com This stabilization prevents the release of pre-formed granules containing histamine (B1213489), proteases, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The ability of these compounds to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation, and TNF-α production has been demonstrated in a dose-dependent manner. mdpi.com For example, compound 12d was identified as a potent inhibitor of TNF-α production with a sub-micromolar IC₅₀ value. mdpi.com This stabilization of mast cells is a key component of the anti-inflammatory and immunomodulatory profile of these indazole derivatives.

The anti-inflammatory effects of 3-methyl-1H-indazole derivatives are also mediated through their interaction with key biopolymers, most notably cyclooxygenase (COX) enzymes. mdpi.comnih.govresearchgate.net The structural similarity of the indazole scaffold to endogenous purines like adenine (B156593) and guanine (B1146940) may facilitate their interaction with various biopolymers within the biological system. researchgate.net

The primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Research has demonstrated that various indazole derivatives are effective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. mdpi.comtandfonline.comnih.gov

In vitro assays have shown that indazole derivatives can inhibit COX-2 activity in a concentration-dependent manner. nih.gov For instance, certain 1H-indazole analogs have shown significant binding affinity for the COX-2 enzyme in molecular docking studies. researchgate.net One study identified a sulfonylamide derivative of indazole as a highly selective COX-2 inhibitor with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. tandfonline.com This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The interaction of these derivatives with the active site of the COX-2 enzyme prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response. researchgate.net Computational studies have further elucidated the binding modes of these compounds within the COX-2 active site, supporting the experimental findings. mdpi.comresearchgate.net

Furthermore, some indazole-based ruthenium complexes have been shown to bind to human serum albumin (HSA), suggesting a potential role for this biopolymer in the transport and distribution of these compounds. acs.org

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Neurological and Central Nervous System Targets

In addition to their anti-inflammatory and immunomodulatory activities, derivatives of 3-methyl-1H-indazole have been investigated for their effects on the central nervous system, with a particular focus on the inhibition of monoamine oxidase B.

Several indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain, and its inhibition can lead to increased dopamine levels, a therapeutic strategy in the management of Parkinson's disease. researchgate.net

Extensive structure-activity relationship studies have been conducted to optimize the potency and selectivity of these inhibitors. For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be a highly potent MAO-B inhibitor with a subnanomolar IC₅₀ value and over 25,000-fold selectivity against the MAO-A isoform. nih.govresearchgate.net The substitution pattern on both the indazole ring and the phenylcarboxamide moiety significantly influences the inhibitory activity. nih.govresearchgate.net

Computational docking studies have provided insights into the binding interactions of these inhibitors within the active site of the MAO-B enzyme, explaining their high potency despite their relatively small molecular size. researchgate.net The development of these selective and reversible MAO-B inhibitors from the 3-methyl-1H-indazole scaffold highlights their potential for the treatment of neurodegenerative disorders. researchgate.net

| Compound Name | Target | Activity | IC₅₀ Value | Source |

| Indazole-3-carboxamide 12d | CRAC Channel | Inhibition of calcium influx | Sub-µM | mdpi.com |

| Indazole-3-carboxamide 12d | TNF-α | Inhibition of production | 0.28 µM | mdpi.com |

| Sulfonylamide derivative 16 | COX-2 | Inhibition | 0.409 µM | tandfonline.com |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | Inhibition | 0.386 nM | nih.govresearchgate.net |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | Inhibition | 0.612 nM | nih.govresearchgate.net |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | MAO-B | Inhibition | 1.59 nM | nih.govresearchgate.net |

Antimicrobial Mechanisms

Indazole derivatives have emerged as a promising class of compounds with significant antileishmanial activity. researchgate.net Various studies have demonstrated their efficacy against different Leishmania species, including L. donovani, L. infantum, L. major, and L. tropica. nih.govnih.gov

Research into 3-chloro-6-nitro-1H-indazole derivatives revealed that their inhibitory potency is species-dependent. While some compounds showed little to no activity against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.gov Molecular docking studies suggest that these compounds may exert their effect by targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a critical component of the parasite's defense against oxidative stress. nih.gov The binding of these indazole derivatives to TryR involves a network of hydrophobic and hydrophilic interactions, leading to a stable complex that inhibits the enzyme's function. nih.gov

In another study, a series of indazole-pyrone hybrid molecules were evaluated. The compound 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione (compound 6f) was the most active against both axenic and intramacrophage amastigotes of L. donovani. nih.gov Furthermore, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown in vitro activity against the promastigote stage of Leishmania spp. comparable to the standard drug amphotericin B, with some also active against the intracellular amastigote stage. researchgate.net These findings underscore the potential of the indazole scaffold for developing new antileishmanial drugs. researchgate.net

Table 1: Antileishmanial Activity of Selected Indazole Derivatives

| Compound | Target Species | Form | IC50 (µM) | Source |

|---|---|---|---|---|

| 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione (6f) | L. donovani | Axenic Amastigotes | 2.48 ± 1.02 | nih.gov |

| 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione (6f) | L. donovani | Intramacrophage Amastigotes | 2.25 ± 1.89 | nih.gov |

| Compound 13 (a 3-chloro-6-nitro-1H-indazole derivative) | L. major | Promastigotes | Active | nih.govresearchgate.net |

| Compound 11 (a 3-chloro-6-nitro-1H-indazole derivative) | L. tropica | Promastigotes | Active | nih.gov |

| Compound 13 (a 3-chloro-6-nitro-1H-indazole derivative) | L. tropica | Promastigotes | Active | nih.gov |

Indazole derivatives have been extensively investigated as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A key molecular target for these compounds is the β-ketoacyl-ACP synthase KasA, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway. nih.govnih.gov This pathway is responsible for the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall. nih.govresearchgate.net

An indazole sulfonamide inhibitor, DG167, was identified as a hit compound that targets KasA. nih.govumw.edu Structure-based drug design and optimization of this scaffold led to the development of transposed indazole analogs with significantly improved antitubercular activity and pharmacokinetic properties. nih.gov For example, the optimized compound JSF-3285 showed a 30-fold increase in mouse plasma exposure compared to the original hit. nih.govresearchgate.net Biochemical and X-ray crystallography studies confirmed that these indazole compounds bind to KasA, inhibiting its catalytic function of elongating fatty acyl chains. nih.gov This inhibition of KasA disrupts mycolic acid synthesis, leading to the death of the bacterium. umw.edu

Table 2: Antitubercular Activity of Indazole Analogs Against M. tuberculosis H37Rv

| Compound | MIC (µM) | Cytotoxicity (CC50 against Vero cells, µM) | Source |

|---|---|---|---|

| 2-ethyl ester 5 (3-methyl-1H-indole derivative) | 0.20 | >150 | nih.gov |

| DG167 (Indazole sulfonamide) | - | - | nih.gov |

| JSF-3285 (Transposed indazole analog) | Improved potency over DG167 | - | nih.gov |

Beyond their specific actions against Leishmania and Mycobacterium species, indazole derivatives have demonstrated a broader spectrum of antimicrobial activity. researchgate.net A series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their efficacy against various bacterial and fungal strains. researchgate.net Several of these synthesized compounds expressed moderate to good inhibition when compared with standard drugs. researchgate.net

Similarly, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives underwent thorough biological evaluation that included testing for antibacterial and antifungal potential. researchgate.net The diverse substitutions on the indazole nucleus provide a versatile scaffold that can be modified to target different microbial pathogens, making them an important structural motif in the discovery of new antimicrobial agents. researchgate.net

Other Pharmacological Targets and Mechanisms

Indazole derivatives have been developed as Selective Estrogen Receptor Degraders (SERDs), a class of drugs with significant potential for treating hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer. google.comnih.gov Approximately 70% of breast cancers express the estrogen receptor, relying on it for growth and proliferation. google.com

Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as antagonists but can increase ER levels, SERDs induce the rapid downregulation and degradation of the ERα protein via the proteasomal pathway. google.com This mechanism offers a distinct advantage, especially in treating cancers that have developed resistance to traditional endocrine therapies like tamoxifen. nih.gov

Optimization of an indazole series of SERDs led to the discovery of compounds that not only exhibit potent ER degradation and antagonism in vitro but also induce tumor regression in a tamoxifen-resistant breast cancer xenograft model in vivo. nih.gov These findings highlight the utility of the indazole scaffold in creating potent, orally bioavailable SERDs for the treatment of advanced and resistant forms of breast cancer. nih.govnih.gov

Cannabinoid Receptor (CB1 and CB2) Modulation

A significant number of synthetic cannabinoid receptor agonists (SCRAs) are derivatives of an indazole scaffold, often featuring an N-alkylated indazole core with an amide-linked amino acid group. nih.gov These compounds have been extensively studied for their interaction with the cannabinoid receptors CB1 and CB2. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is found predominantly in the peripheral tissues, particularly on immune cells.

Several 3-methyl-1H-indazole derivatives have been identified as potent modulators of cannabinoid receptors. wikipedia.orgmdpi.com For instance, AB-FUBINACA is a potent agonist of the CB1 receptor. wikipedia.org It exhibits high affinity for both human CB1 and CB2 receptors, with Ki values of 0.9 nM and 2.3 nM, respectively. researchgate.net Another derivative, AB-PINACA, also shows high affinity for the human CB1 receptor with a Ki value of 4.0 nM. nih.gov

Further research into this class of compounds has revealed detailed structure-activity relationships (SAR). For example, ADB-BINACA is a potent CB1 receptor agonist with a binding affinity (Ki) of 0.33 nM and an EC50 of 14.7 nM. wikipedia.org The substitution on the indazole ring plays a crucial role in the compound's activity. The analogue of ADB-BINACA with a 1-butyl substitution instead of a 1-benzyl group, known as ADB-BUTINACA, is also a potent CB1 agonist with a Ki of 0.29 nM for CB1 and 0.91 nM for CB2. wikipedia.orgwho.int

The amino acid moiety attached to the indazole core also significantly influences the affinity and potency at cannabinoid receptors. Studies have shown that the affinity and potency at the CB1 receptor vary depending on the heterocyclic core (indazole > indole (B1671886) > 7-azaindole) and the pendant amino acid side chain (tert-butyl > iso-propyl > iso-butyl > benzyl (B1604629) > ethyl > methyl > hydrogen). nih.gov For example, within a series of indazole derivatives, the tert-leucinate conferred the highest CB1 affinity. mq.edu.au

The functional activity of these derivatives often translates to potent agonism. In a β-Arrestin 2 recruitment assay, MDMB-4en-PINACA, ADB-4en-PINACA, and ADB-BINACA showed heightened potency and efficacy compared to the well-known synthetic cannabinoid JWH-018. nih.gov Specifically, the EC50 values were 2.33 nM for MDMB-4en-PINACA, 3.43 nM for ADB-4en-PINACA, and 6.36 nM for ADB-BINACA. nih.gov

Table 1: Binding Affinities and Functional Activities of Indazole Derivatives at Cannabinoid Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | Reference |

|---|---|---|---|---|

| AB-FUBINACA | 0.9 | 2.3 | 1.36 | researchgate.net |

| AB-PINACA | 4.0 | - | - | nih.gov |

| ADB-BINACA | 0.33 | - | 14.7 | wikipedia.org |

| ADB-BUTINACA | 0.29 | 0.91 | 6.36 | wikipedia.orgwho.int |

| ADB-4en-PINACA | - | - | 3.43 | nih.gov |

| MDMB-4en-PINACA | - | - | 2.33 | nih.gov |

Data presented is for human receptors where specified in the source. EC50 values may vary based on the specific functional assay used.

Rho Kinase Inhibition

Indazole derivatives have emerged as a promising scaffold for the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. acs.orgmdpi.com ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Consequently, ROCK inhibitors are being investigated for their therapeutic potential in a range of diseases such as hypertension and glaucoma. mdpi.com

The indazole ring in these inhibitors typically acts as a hinge-binder in the ATP-binding site of the kinase. acs.orgrhhz.net The N1 and N2 atoms of the indazole ring form key hydrogen bonds with the protein backbone of the kinase. acs.org Methylation at the N1 position of the indazole ring has been shown to result in a significant loss of inhibitory activity, highlighting the importance of this interaction for binding. acs.org

Several studies have focused on optimizing the indazole scaffold to enhance potency and selectivity. In one study, lead optimization of a ROCK I inhibitor, DL0805, which had an IC50 of 6.7 μM, led to the discovery of significantly more active analogues. mdpi.com Compounds 4a and 4b from this study exhibited IC50 values of 0.27 μM and 0.17 μM, respectively, against ROCK I. mdpi.com The structure-activity relationship (SAR) from this research indicated that derivatives with a β-proline moiety had improved activity over those with an α-proline moiety. Furthermore, a benzyl substituent was found to be superior to a benzoyl substituent for inhibitory activity. mdpi.com

Another series of indazole amides was optimized, leading to the discovery of dihydropyridones with improved pharmacokinetic profiles. acs.org Indazole substitution was found to be critical in decreasing clearance and improving oral bioavailability. acs.org For example, the 6-fluoroindazole derivative 15 demonstrated 61% oral bioavailability. acs.org

Further research has identified indazole derivatives with potent inhibitory activity against both ROCK1 and ROCK2. For instance, compound 18 was found to be equipotent for ROCK1 (IC50 = 650 nM) and ROCK2 (IC50 = 670 nM). pdbj.org In contrast, compound 24 was more selective for ROCK2 (IC50 = 100 nM) over ROCK1 (IC50 = 1690 nM). pdbj.org The crystal structure of compound 18 in complex with ROCK1 confirmed that it binds to the hinge region of the ATP binding site. pdbj.org

Table 2: Rho Kinase Inhibitory Activity of Indazole Derivatives

| Compound | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) | Reference |

|---|---|---|---|

| DL0805 | 6.7 | - | mdpi.com |

| 4a | 0.27 | - | mdpi.com |

| 4b | 0.17 | - | mdpi.com |

| 18 | 0.65 | 0.67 | pdbj.org |

| 24 | 1.69 | 0.1 | pdbj.org |

IC50 values can vary depending on the assay conditions.

Matrix Metalloproteinase-9 (MMP-9) Inhibitory Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9, in particular, plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Consequently, inhibitors of MMP-9 are of great interest as potential therapeutic agents.

Research has shown that certain indazole derivatives possess inhibitory activity against MMP-9. One such derivative is 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1). ntu.edu.twpsu.edu Studies have demonstrated that YC-1 can inhibit the enzymatic activity of MMP-9 with an IC50 value of 8.20 μM. ntu.edu.twpsu.edu This inhibition is concentration-dependent, with significant inhibition observed at concentrations as low as 1 μM. ntu.edu.tw

In addition to direct enzyme inhibition, YC-1 has also been shown to suppress the expression of MMP-9 at the mRNA level. ntu.edu.twpsu.edu This dual mechanism of action, involving both the inhibition of enzyme activity and the downregulation of its expression, makes YC-1 a noteworthy compound in the context of MMP-9 modulation.

Another line of research has explored isonicotinic acid hydrazide incorporated novel indazoles for their MMP-9 inhibitory activity. researchgate.net In a study where these compounds were synthesized and screened, several derivatives, including B1 , B3 , B4 , and B9 , were found to exhibit significant MMP-9 inhibitory activity as determined by the gelatin zymography method. researchgate.net While specific IC50 values were not reported in this particular study, the findings identify a new class of indazole derivatives with potential for MMP-9 inhibition.

Table 3: MMP-9 Inhibitory Activity of Indazole Derivatives

| Compound | MMP-9 IC50 (µM) | Method of Activity Determination | Reference |

|---|---|---|---|

| YC-1 | 8.20 | Fluorogenic substrate hydrolysis | ntu.edu.twpsu.edu |

| B1 , B3 , B4 , B9 | Significant Activity | Gelatin Zymography | researchgate.net |

The term "Significant Activity" indicates that the compounds showed notable inhibition in the assay, but a specific IC50 value was not provided in the source.

Structure Activity Relationship Sar Studies and Rational Drug Design

Elucidation of Key Structural Features Critical for Biological Activity

The 1H-indazole ring system is a versatile scaffold found in numerous biologically active compounds. nih.gov Its unique structure, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, allows for a variety of interactions with biological targets. longdom.org The nitrogen-containing heterocyclic ring and its aromatic character play crucial roles in receptor binding and enzyme inhibition. longdom.org For 3-methyl-1H-indazole derivatives, several structural elements have been identified as critical for their diverse biological activities, which range from anticancer to anti-inflammatory effects. genscript.comnih.govnih.gov

The core 1H-indazole structure serves as a fundamental anchor for interacting with target proteins. nih.gov The presence and position of substituents on this scaffold significantly modulate the compound's biological effects. For instance, the methyl group at the C3 position has been shown to be a key determinant of potency in certain classes of inhibitors. nih.govucsf.edu Furthermore, the nature of the substituent at the N1 position of the indazole ring can profoundly influence the compound's activity and selectivity. nih.gov The dimethylamino group, for example, can interact with biological targets to influence neurotransmitter release or receptor binding. ontosight.ai

In the context of specific targets, such as calcium-release activated calcium (CRAC) channels, the regiochemistry of linkers attaching substituents to the indazole core is paramount. nih.govnih.gov SAR studies have also highlighted the importance of specific substitution patterns on the fused benzene ring for optimizing activity against various kinases and other enzymes. bohrium.commdpi.com The ability to systematically modify these structural features allows for the fine-tuning of the pharmacological properties of 3-methyl-1H-indazole derivatives, paving the way for the development of novel therapeutics.

Impact of Substitution Patterns on Potency and Selectivity

The potency and selectivity of 3-methyl-1H-indazole derivatives are highly sensitive to the nature and position of various substituents on the indazole core and its appended moieties.

A striking example of the importance of substitution patterns is found in the development of indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov SAR studies have revealed that the regiochemistry of the amide linker is a critical determinant of inhibitory activity. nih.govnih.gov Specifically, indazole-3-carboxamides with a -CO-NH-Ar linker demonstrate potent inhibition of calcium influx, whereas their corresponding reverse amide isomers with a -NH-CO-Ar linker are significantly less active or even inactive. nih.gov

For instance, the indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC50 value. In stark contrast, its reverse amide isomer 9c shows no activity in the calcium influx assay even at a concentration of 100 µM. nih.govnih.gov This highlights the unprecedented requirement for a specific 3-carboxamide regiochemistry in this class of CRAC channel blockers. nih.govnih.gov

| Compound | Amide Linker Regiochemistry | IC50 (µM) for Ca2+ Influx Inhibition |

| 12d | -CO-NH-Ar | Sub-µM |

| 9c | -NH-CO-Ar | Inactive at 100 µM |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

This critical finding underscores the importance of precise structural orientation for effective interaction with the target protein and has guided the design of more potent and selective CRAC channel modulators. nih.gov

The methyl group at the C3 position of the indazole ring has been shown to have a significant impact on the potency of various inhibitors. In the context of Akt (protein kinase B) inhibitors, analogues of A-443654 bearing a methyl group at the C3 position were found to be approximately five-fold more potent than their corresponding 3-hydrogen-derivatives. nih.govucsf.edu This enhancement in potency suggests that the C3-methyl group may engage in favorable hydrophobic interactions within the active site of the kinase or help to orient the molecule for optimal binding. bohrium.com

However, the introduction of a C3-methyl group does not universally lead to improved properties. While it can enhance biochemical and cell-based potency, it may not improve microsomal stability and could be susceptible to oxidative metabolism. bohrium.com This highlights the need for a balanced approach in drug design, where improvements in potency are weighed against potential liabilities in metabolic stability.

| Compound Series | C3 Substituent | Relative Potency against Akt |

| A-443654 analogues | Methyl | ~5-fold more potent |

| A-443654 analogues | Hydrogen | Baseline |

Data based on reports of A-443654 analogues. nih.govucsf.edu

The nature of the aromatic or heteroaromatic moieties attached to the indazole scaffold plays a crucial role in determining the biological activity and selectivity of the resulting compounds. longdom.orgresearchgate.net In the development of CRAC channel blockers, the aryl (Ar) moiety in indazole-3-carboxamides profoundly affects their calcium blocking activity. nih.gov For example, while the indazole derivative with a 3,5-difluoro-4-pyridyl group (12g ) is only weakly active, related pyrazole derivatives with the same moiety are highly potent. nih.gov

Furthermore, in a series of 3-aryl-1H-indazoles, the nature of the substitution on the aryl group influenced their effects on plant growth. researchgate.net Similarly, in the design of inhibitors for other targets, the choice of aromatic and heteroaromatic substituents is a key strategy for optimizing potency and selectivity. For instance, in a series of CDK8 inhibitors, replacing an imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine led to a compound with excellent kinase selectivity and potency. bohrium.com The introduction of different substituted aromatic groups at the C-5 position of the indazole ring has also been explored to enhance interactions with various kinases. mdpi.com

| Compound Series | Attached Moiety | Observed Effect | Target |

| Indazole-3-carboxamides | 3,5-difluoro-4-pyridyl | Weak activity | CRAC Channel |

| Pyrazole derivatives | 3,5-difluoro-4-pyridyl | High activity | CRAC Channel |

| 3-Aryl-1H-indazoles | Various substituted aryl groups | Modulated plant growth inhibition | Plant growth |

| CDK8 inhibitors | 3-methyl-1H-pyrazolo[3,4-b]-pyridine | Improved kinase selectivity and potency | CDK8 |

Data compiled from various studies on indazole derivatives. nih.govbohrium.comresearchgate.net

Computational Approaches in Structure-Based Drug Design

Computational methods have become indispensable tools in the rational design of 3-methyl-1H-indazole-based therapeutic agents. Techniques such as virtual screening and molecular docking allow for the efficient exploration of large chemical spaces and provide insights into the molecular interactions that drive biological activity. longdom.orgtandfonline.com

Virtual screening (VS) has been successfully employed to identify novel 3-methyl-1H-indazole derivatives with desired biological activities. genscript.comnih.govnih.gov In one study, a new series of 3-methyl-1H-indazole derivatives were designed as selective bromodomain-containing protein 4 (BRD4) inhibitors through a combination of virtual screening and structure-based optimization. genscript.comnih.gov This approach led to the identification of several compounds with strong affinities for the BRD4-BD1 domain and potent antiproliferative effects in cancer cell lines. genscript.comnih.gov

Molecular docking studies are frequently used to predict the binding modes of indazole derivatives within the active sites of their target proteins. longdom.orgtandfonline.comjmchemsci.comjmchemsci.com These studies provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. For example, molecular docking of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) revealed stable binding and a network of interactions that correlated with their experimentally observed antileishmanial activity. tandfonline.com Similarly, docking studies of novel indazole derivatives with the DNA gyrase enzyme have helped to rationalize their antibacterial activity. jmchemsci.comjmchemsci.com

| Computational Method | Application | Target | Outcome |

| Virtual Screening & Structure-Based Optimization | Design of novel inhibitors | BRD4-BD1 | Identification of compounds with strong affinity and antiproliferative effects. genscript.comnih.gov |

| Molecular Docking | Prediction of binding modes | Leishmania infantum TryR | Elucidation of stable binding and key interactions for antileishmanial activity. tandfonline.com |

| Molecular Docking | Prediction of binding modes | DNA Gyrase | Understanding of bonding interactions for antibacterial activity. jmchemsci.comjmchemsci.com |

These computational approaches, when integrated with experimental validation, accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Structure-Based Optimization Strategies for Target Binding

Structure-based drug design is a powerful methodology that utilizes the three-dimensional structure of a biological target to guide the optimization of lead compounds. For indazole derivatives, this approach has been instrumental in enhancing potency and selectivity. Docking studies and X-ray crystallography provide atomic-level insights into how these molecules interact with their target proteins, allowing for rational modifications to improve binding affinity. nih.gov

A notable example involves the optimization of an imidazo-thiadiazole series of Cyclin-Dependent Kinase 8 (CDK8) inhibitors. acs.org An initial hit was improved by replacing the original scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine. acs.org Further optimization focused on the indazole hinge-binding motif. The introduction of a methyl group at the C3-position of the indazole scaffold to yield compound 10 led to a remarkable 22-fold improvement in biochemical potency and a 166-fold increase in cell-based potency compared to the unsubstituted analogue 9 . acs.org This enhancement was consistent with computational analysis, which indicated favorable interactions from the C3-methyl group. acs.org

The crystal structure of a related compound (17 ) bound to CDK8/cyclin C confirmed that the indazole scaffold acts as a hinge-binder. Specifically, the N1 of the indazole forms an additional hydrogen bond with the backbone carbonyl of Asp98 in the protein's active site, an interaction that is crucial for its inhibitory activity. acs.org

Table 1: Structure-Based Optimization of Indazole Derivatives as CDK8 Inhibitors

| Compound | Modification from Analogue 9 | Biochemical Potency (IC₅₀) Improvement | Cell-Based Potency (IC₅₀) Improvement |

|---|---|---|---|

| 10 | Addition of methyl group at C3-position | 22-fold | 166-fold |

| 17 | Indazole hinge-binding motif | Maintained hinge-binding, added H-bond at N1 | - |

| 24 | Nitrogen at 4-position of indazole ring | Most potent analogue in its series | Modest microsomal stability |

| 23 | Nitrogen at 6-position of indazole ring | Significant drop in potency | Significant drop in potency |

Data sourced from ACS Publications. acs.org

In the development of Unc-51-Like Kinase 1 (ULK1) inhibitors, docking models predicted that adding an amino group at the 3-position of the indazole core would create a new hydrogen-bonding interaction with the amide carbonyl of Cys95 in the ATP binding domain. nih.gov This guided the synthesis of molecules with significantly increased activity against ULK1, demonstrating how computational models can direct precise structural modifications to achieve desired binding interactions. nih.gov

Similarly, in the design of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, structural data revealed that the indazole carboxamide core anchors to the hinge domain of the kinase through a specific tridentate hydrogen-bond interaction, involving the indazole NH-1 and N-2 atoms with Asp133 and Val135 residues. nih.gov This detailed understanding of the binding mode allowed for targeted modifications to improve properties like safety profiles while maintaining potency. nih.gov

Bioisosteric Replacements and Molecular Simplification Strategies in Indazole Derivative Design

Bioisosteric replacement and molecular simplification are key strategies in medicinal chemistry to optimize drug-like properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. google.com This strategy has been effectively applied to the indazole scaffold.

Molecular simplification is another powerful strategy aimed at reducing structural complexity to improve physicochemical properties and identify the minimal molecular features necessary for biological activity. nih.gov In a study focused on developing new anticandidal agents, researchers designed a series of indazole and pyrazole derivatives by simplifying a more complex 2,3-diphenyl-2H-indazole scaffold. nih.govresearchgate.net By systematically removing rings and exploring different substituents, they identified that the 3-phenyl-1H-indazole scaffold was a key pharmacophore for broad anticandidal activity. nih.govnih.gov

Table 2: Anticandidal Activity of Simplified Indazole Derivatives

| Scaffold Series | Design Strategy | Key Finding | Most Active Compound Example |

|---|---|---|---|

| 3-phenyl-1H-indazole (10a–i) | Molecular Simplification | Demonstrated the best broad anticandidal activity. nih.govnih.gov | 10g (with N,N-diethylcarboxamide substituent) |

| 2,3-diphenyl-2H-indazole | Original Scaffold | More structurally complex. | - |

| 3,5-1H-pyrazole | Molecular Simplification | Explored as an alternative simplified core. | - |

Data sourced from MDPI. nih.gov

This simplification process not only helps in understanding structure-activity relationships but can also lead to compounds with better synthetic accessibility and improved pharmacokinetic profiles. The successful application of these strategies underscores the versatility of the indazole nucleus as a privileged scaffold in modern drug discovery. nih.govresearchgate.net

Preclinical Research and Therapeutic Potential Exploration

In Vitro Activity Assessment in Relevant Cellular Models

Cancer Cell Line Proliferation Inhibition (e.g., MV4;11, K562, A549, PC-3, Hep-G2)

Derivatives based on the 3-methyl-1H-indazole and broader indazole core have shown potent antiproliferative effects against a range of human cancer cell lines.

A series of novel 3-methyl-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit the proliferation of the MV4;11 acute myeloid leukemia cell line. nih.govresearchgate.net Several of these compounds, including 9d, 9u, and 9w, were found to potently suppress cancer cell proliferation, highlighting the potential of this scaffold in treating hematological malignancies. nih.govresearchgate.net

In a separate study, a series of 1H-indazole-3-amine derivatives were tested against a panel of human cancer cell lines. nih.gov One compound, designated 6o, demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.gov This compound also showed favorable selectivity when compared to its effect on normal human embryonic kidney cells (HEK-293). nih.gov The antiproliferative activities of these indazole derivatives were assessed against lung (A549), prostate (PC-3), and liver (Hep-G2) cancer cells as well. nih.gov

The following table summarizes the inhibitory activities of selected indazole derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| A549 | Lung Cancer | >10 | nih.gov | |

| PC-3 | Prostate Cancer | >10 | nih.gov | |

| Hep-G2 | Hepatoma | >10 | nih.gov | |

| HEK-293 | Normal Kidney Cell | 33.2 | nih.gov | |

| Compound 5k | Hep-G2 | Hepatoma | 3.32 | nih.gov |

| HEK-293 | Normal Kidney Cell | 12.17 | nih.gov | |

| Compound 56 | MV4-11 | Acute Myeloid Leukemia | 0.004 | sci-hub.se |

Mast Cell Functional Assays and Inflammatory Mediator Release

The indazole scaffold is also integral to compounds designed to modulate inflammatory responses, particularly those involving mast cells. Mast cell activation and subsequent degranulation release a host of inflammatory mediators, including histamine (B1213489), serotonin, and various cytokines. jneurosci.orgmdpi.comintrinsicactivity.org

Research into indazole-3-carboxamides has identified them as potent blockers of the calcium-release activated calcium (CRAC) channel, a critical component in mast cell function. nih.gov By inhibiting this channel, these compounds block the influx of extracellular calcium, which is a necessary step for degranulation. nih.gov The representative indazole-3-carboxamide, compound 12d, effectively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50 value. nih.gov This action led to a dose-dependent reduction in the release of the pro-inflammatory mediators β-hexosaminidase and tumor necrosis factor-alpha (TNF-α) from activated mast cells. nih.gov The specific regiochemistry of the 3-carboxamide linker was found to be crucial for this activity. nih.gov

The table below details the inhibitory effects of indazole-3-carboxamide derivatives on mast cell mediator release.

| Compound | Mediator Release Inhibition | IC50 (µM) | Source |

| 12d | TNF-α | 0.28 | nih.gov |

| 12a | TNF-α | sub-µM | nih.gov |

| 12b | TNF-α | sub-µM | nih.gov |

| 12e | TNF-α | sub-µM | nih.gov |

Inhibition of Specific Enzyme or Receptor Activities (e.g., BRD4-BD1, various kinases)

A key area of investigation for 3-methyl-1H-indazole derivatives is their activity as inhibitors of epigenetic regulators and protein kinases, which are often dysregulated in cancer.

Bromodomain Inhibitors: Derivatives of 3-methyl-1H-indazole have been specifically designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that plays a crucial role in regulating the expression of oncogenes like c-Myc. nih.govresearchgate.net A new series of these derivatives were developed through virtual screening and structure-based optimization, leading to compounds with strong affinities for the first bromodomain of BRD4 (BRD4-BD1). nih.govresearchgate.net Compound 9d, in particular, exhibited potent BRD4-BD1 inhibition and excellent selectivity for BRD4. nih.govresearchgate.net Other research has also highlighted the potential of the indazole scaffold in developing potent and selective inhibitors of the bromodomain and extra-terminal (BET) family of proteins, including BRD2, BRD3, and BRDT. nih.govnih.govtargetmol.com

Kinase Inhibitors: The indazole core is a recognized pharmacophore for developing kinase inhibitors. researchgate.net A study focused on lung squamous cell carcinoma (SqCC) identified a 3-substituted indazole scaffold from an in-house library that was optimized to create multi-target inhibitors against key kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). nih.gov Furthermore, 1H-indazole-3-carboxamide derivatives have been identified as potential and highly selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme linked to tumor progression, migration, and invasion. researchgate.net The representative compound 30l showed excellent enzyme inhibition with an IC50 of 9.8 nM for PAK1. researchgate.net

The following table presents the inhibitory activity of selected indazole derivatives against specific enzymes.

| Compound | Target Enzyme | Inhibition Metric | Value | Source |

| 9d, 9u, 9w | BRD4-BD1 | Strong Affinity/Inhibition | Not specified | nih.govresearchgate.net |

| 22, 23 | BRD4-BD1 | Ki | 1-2 nM | nih.gov |

| 12 | BRD4-BD1 | IC50 | 9.1 nM | nih.gov |

| 12 | BRD4-BD1 | Ki | 0.7 nM | nih.gov |

| 30l | PAK1 | IC50 | 9.8 nM | researchgate.net |

| 11k | FGFR1, DDR2 | Potent Inhibition | Not specified | nih.gov |

Antimicrobial Efficacy in Pathogen Strains (e.g., Leishmania spp., Candida spp., M. tuberculosis)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netnih.gov Studies have reported the efficacy of indazoles against various bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Aspergillus niger and Candida species. nih.govresearchgate.net

A novel series of hybrid compounds linking 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties to a 3-bromo-1H-indazole core were synthesized and evaluated for antimicrobial activity. researchgate.net Several of these compounds showed outstanding antibacterial activity against the Gram-positive bacterium Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) lower than the reference antibiotic, ampicillin. researchgate.net Specifically, compound 9i had a MIC of 4.0 µg/mL. researchgate.net These compounds were also tested against the fungus Candida albicans. researchgate.net The broader class of azole compounds, including indazoles, have also been investigated for activity against parasites like Leishmania. nih.gov

The table below shows the antimicrobial efficacy of selected indazole-based compounds.

| Compound | Pathogen | Type | MIC (µg/mL) | Source |

| 9b | S. pneumoniae | Gram-positive Bacteria | 5.4 ± 0.02 | researchgate.net |

| 9c | S. pneumoniae | Gram-positive Bacteria | 5.8 ± 0.03 | researchgate.net |

| 9h | S. pneumoniae | Gram-positive Bacteria | 8.0 ± 0.04 | researchgate.net |

| 9i | S. pneumoniae | Gram-positive Bacteria | 4.0 ± 0.03 | researchgate.net |

| 9j | S. pneumoniae | Gram-positive Bacteria | 7.8 ± 0.01 | researchgate.net |

| Ampicillin | S. pneumoniae | Gram-positive Bacteria | 9.1 ± 0.01 | researchgate.net |

| Compound 9 | S. aureus MDR | Gram-positive Bacteria | 4 | researchgate.net |

Identification and Optimization of Preclinical Candidates

The process of identifying and optimizing lead compounds is a critical step in drug discovery. For indazole derivatives, this has often involved screening compound libraries followed by structure-based design and chemical synthesis to enhance potency and selectivity.

One successful campaign began with the screening of an in-house library, which identified an indazole scaffold as a promising starting point for developing multi-target kinase inhibitors for lung squamous cell carcinoma. nih.gov Through binding analysis and structure-activity relationship (SAR) studies, researchers optimized four parts of this hit compound. nih.gov This effort led first to a potent lead compound (10a) based on DDR2 enzymatic assays, and subsequently to a promising preclinical candidate (11k) with profound anti-tumor efficacy in mouse xenograft models. nih.gov

Similarly, new series of 3-methyl-1H-indazole derivatives were designed as BRD4 inhibitors using virtual screening and structure-based optimization. nih.gov This approach led to the identification of new lead compounds, such as 9d, which are slated for further biological evaluation. nih.govresearchgate.net Another project used a fragment-based screening approach to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors, which were then optimized to produce highly potent and selective molecules. researchgate.net

Mechanistic Studies in Preclinical Settings

Understanding the mechanism of action is fundamental to the development of new therapeutics. For indazole derivatives, mechanistic studies have elucidated how these compounds achieve their therapeutic effects at a molecular level.

In the context of cancer, 3-methyl-1H-indazole derivatives that inhibit BRD4 were shown to effectively suppress the downstream protein c-Myc, a critical driver of cell proliferation. nih.govresearchgate.net Other indazole derivatives were found to induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

For their anti-inflammatory effects, the mechanism of indazole-3-carboxamides has been clearly linked to their function as CRAC channel blockers. nih.gov By inhibiting the influx of calcium into mast cells, these compounds prevent the degranulation and release of pro-inflammatory mediators, thereby stabilizing the cells and mitigating the inflammatory cascade. nih.gov

Chemical mechanistic studies have also been performed to understand the fundamental reactivity of the indazole core. For instance, the reaction of 1H-indazole with formaldehyde (B43269) in aqueous hydrochloric acid has been studied in detail to determine the mechanism of N1-CH2OH derivative formation, providing a sound basis for synthetic strategies. nih.govacs.org

Confirmation of Target Engagement and Downstream Effects

A crucial step in preclinical drug development is confirming that a compound interacts with its intended molecular target and elicits the desired downstream biological effects. Derivatives of the 3-methyl-1H-indazole scaffold have been rigorously evaluated in this regard, demonstrating engagement with several key proteins implicated in cancer progression.

One notable area of research involves the inhibition of Bromodomain-containing Protein 4 (BRD4). nih.govgenscript.com BRD4 is an epigenetic reader that plays a critical role in regulating the expression of oncogenes such as c-Myc. nih.govgenscript.combohrium.com In a study focused on developing novel BRD4 inhibitors, a series of 3-methyl-1H-indazole derivatives were synthesized and evaluated. nih.gov One of these compounds, compound 9d , not only showed strong affinity for and inhibition of the first bromodomain of BRD4 (BD1) but also demonstrated excellent selectivity for BRD4. nih.gov Crucially, treatment with compound 9d led to the effective suppression of c-Myc, a key downstream protein regulated by BRD4, thereby confirming target engagement and its functional consequence. nih.gov These compounds also potently suppressed the proliferation of the MV4;11 cancer cell line. nih.govgenscript.com

The versatility of the indazole scaffold is further highlighted by its application in targeting other kinases. For instance, derivatives of 1H-indazole-3-carboxamide have been developed as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the pathophysiology of mood disorders. nih.gov Structural data confirmed that the indazole core anchors to the hinge region of the kinase, demonstrating target engagement at a molecular level. nih.gov In another study, a novel 1,3-dimethyl-1H-indazol-6-amine derivative, compound 7 , was shown to suppress the expression of Indoleamine 2,3-dioxygenase (IDO1) and activate the ERK pathway in hypopharyngeal carcinoma cells. nih.gov Furthermore, indazole derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a regulator of mitosis, with compounds like CFI-400437 showing potent anti-proliferative activity in xenograft models. researchgate.net

Signaling Pathway Analysis (e.g., p53/MDM2 pathway modulation)

Beyond engaging specific targets, understanding how these interactions modulate broader signaling pathways is essential. The p53/MDM2 pathway, a critical tumor suppressor network, has been a significant focus for indazole-based derivatives. The p53 protein acts as a guardian of the genome, and its activity is tightly controlled by its negative regulator, MDM2. Inhibiting the p53-MDM2 interaction is a promising strategy to reactivate p53 and induce cancer cell death.

A notable study demonstrated that a 1H-indazole-3-amine derivative, compound 6o , could induce apoptosis and affect the cell cycle in chronic myeloid leukemia (K562) cells by modulating the p53/MDM2 pathway. researchgate.netmdpi.comnih.gov Western blot analysis confirmed that treatment with compound 6o led to a concentration-dependent change in the expression levels of p53 and MDM2 proteins, thereby disrupting the balance of intracellular p53 levels and promoting apoptosis. researchgate.netmdpi.com This compound exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity over normal cells. researchgate.netmdpi.comnih.govresearchgate.net

This finding is part of a broader body of research indicating that various heterocyclic scaffolds can modulate this crucial pathway. For example, other studies have explored different molecular structures, such as chalcone (B49325) derivatives, that also act by inhibiting the MDM2 protein, leading to the upregulation of p53 and the induction of apoptosis. benthamdirect.combohrium.comrjsocmed.com These collective findings underscore the potential of targeting the p53/MDM2 pathway with novel chemical entities, with the indazole scaffold representing a promising framework for the development of such inhibitors. researchgate.netmdpi.com

Future Directions in Therapeutic Development based on the 3-Methyl-1H-Indazole Scaffold

The extensive preclinical research on 3-methyl-1H-indazole and its derivatives has established it as a "privileged scaffold" in drug discovery. nih.gov Its structural versatility and proven ability to interact with a wide array of biological targets position it as a valuable starting point for the development of next-generation therapeutics.

Future efforts are likely to focus on several key areas:

Expansion to New Targets: While significant progress has been made in oncology, the inherent bioactivity of the indazole core suggests its potential application against other diseases. Research is ongoing to explore its utility in developing agents for inflammatory, infectious, and neurological disorders. nih.gov

Enhancing Selectivity and Potency: Continued structure-activity relationship (SAR) studies will be crucial for designing derivatives with improved selectivity for their intended targets, thereby minimizing off-target effects. For example, research on GSK-3 inhibitors has focused on modifying the 1H-indazole-3-carboxamide scaffold to reduce hERG liability, a critical safety concern. nih.gov

Combination Therapies: As our understanding of disease pathways deepens, indazole-based inhibitors may be explored in combination with other therapeutic agents. For instance, modulating the p53 pathway with an indazole derivative could sensitize cancer cells to traditional chemotherapy or other targeted drugs.

Diverse Bioactive Moieties: The future will likely see the incorporation of more diverse and complex chemical groups onto the indazole scaffold to probe new interactions and enhance pharmacological properties. nih.gov This includes the development of inhibitors for targets like the ATAD2 bromodomain, which has shown promise in breast cancer models. acs.org

Data Tables

Table 1: Preclinical Research Findings for 3-Methyl-1H-Indazole Derivatives

| Compound/Derivative Class | Target/Pathway | Key Research Finding(s) | Reference(s) |

|---|---|---|---|

| Compound 9d (3-methyl-1H-indazole derivative) | BRD4 | Showed strong affinity for BRD4-BD1, excellent selectivity, and effectively suppressed the downstream protein c-Myc. | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | p53/MDM2 Pathway | Induced apoptosis and cell cycle arrest in K562 cells; altered expression of p53 and MDM2 proteins. | researchgate.netmdpi.comnih.gov |

| Compound 7 (1,3-dimethyl-1H-indazol-6-amine derivative) | IDO1 / MAPK Pathway | Suppressed IDO1 expression in a concentration-dependent manner and selectively activated the ERK signaling pathway. | nih.gov |

| CFI-400437 ((E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one) | PLK4 | Demonstrated potent anti-proliferative activity and reduced tumor growth in xenograft models. | researchgate.net |

| 1H-indazole-3-carboxamides | GSK-3β | Acted as potent ATP-competitive inhibitors; structural data confirmed binding to the kinase hinge region. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-methyl-1H-indazole hydrochloride |

| Compound 9d |

| Compound 6o |

| Compound 7 |

Q & A

Q. How do crystallographic studies inform polymorph screening for 3-methyl-1H-indazole hydrochloride?

- Methodological Answer : X-ray powder diffraction (XRPD) identifies polymorphic forms, while differential scanning calorimetry (DSC) monitors thermal stability. Solvent-drop grinding experiments (e.g., with acetonitrile/water) explore crystallization pathways. Stable polymorphs are prioritized for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.